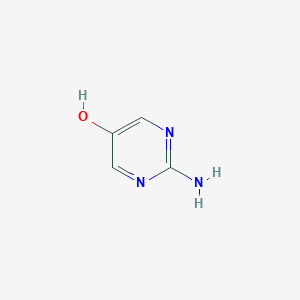

2-Aminopiridin-5-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-5-hydroxypyrimidine derivatives involves catalyst-free, multicomponent reactions and environmentally friendly methods. One study described an efficient, catalyst-free synthesis using aqueous ethanol, showcasing superior green credentials, faster reaction times, and higher product yields (Ibberson et al., 2023). Another approach involved a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamine, showcasing a convenient method for synthesizing a range of derivatives (Ranjbar‐Karimi et al., 2010).

Molecular Structure Analysis

The molecular recognition and structural complexity of 2-Amino-5-hydroxypyrimidine derivatives have been explored, revealing the formation of complementary pairs of hydrogen bonds in supramolecular hexagons (Navarro et al., 2000). This indicates a significant interplay between molecular structure and functionality.

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-5-hydroxypyrimidine includes its involvement in aminomethylation reactions, highlighting the compound's versatility in functionalization (Gashev et al., 1980). Furthermore, its reactivities in electrophilic substitution have been investigated, offering insights into the synthetic utility of the compound and its derivatives (Gashev et al., 1989).

Physical Properties Analysis

Studies on 2-Amino-5-hydroxypyrimidine derivatives have shown a range of physical properties, including crystal structures and polymorphism (Aakeröy et al., 1998). These properties are crucial for understanding the material applications of these compounds.

Chemical Properties Analysis

The chemical properties of 2-Amino-5-hydroxypyrimidine, including its vibrational spectra, NBO analysis, and HOMO-LUMO studies, have been detailed using density functional methods (Jeyavijayan, 2015). This analysis provides a comprehensive understanding of the electronic properties and potential reactivity patterns of the compound.

Aplicaciones Científicas De Investigación

Actividad antitripanosomal

Los derivados de 2-aminopiridina se han probado para sus actividades in vitro contra un organismo causante de la enfermedad del sueño, Trypanosoma brucei rhodesiense . Algunos de los compuestos exhibieron una actividad antitripanosomal bastante buena . Esto hace que 2-Aminopiridin-5-ol sea un posible candidato para el desarrollo de nuevos compuestos antitripanosomales eficientes con menos efectos secundarios .

Actividad antiplasmódica

Los derivados de 2-aminopiridina también se han probado contra un organismo causante de la malaria, Plasmodium falciparum NF54 . Algunos de los compuestos mostraron una excelente actividad antiplasmódica . La aparición y propagación de la resistencia en la malaria por Plasmodium falciparum a las terapias combinadas a base de artemisinina plantea una gran amenaza para el control y la eliminación de la malaria . Por lo tanto, existe una gran demanda de compuestos antiplasmódicos con un mecanismo de acción alternativo .

Safety and Hazards

Direcciones Futuras

Future research directions could involve the development of new synthesis methods for 2-Amino-5-hydroxypyrimidine and its derivatives, as well as further exploration of their biological activities . Additionally, the remodeling of (Aza)indole/Benzofuran skeletons presents an interesting avenue for future research .

Mecanismo De Acción

Target of Action

2-Aminopyrimidin-5-ol, also known as 2-Amino-5-hydroxypyrimidine or 2-AMINO-5-PYRIMIDINOL, has been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that its primary targets could be the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s known that some 2-aminopyrimidines are active in low micromolar to submicromolar concentration , suggesting that they may interact with their targets at a molecular level to inhibit their growth or function.

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound likely interferes with the life cycle or metabolic pathways ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .

Result of Action

The result of the action of 2-Aminopyrimidin-5-ol is the inhibition of the growth or function of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, as evidenced by its antitrypanosomal and antiplasmodial activities . This suggests that the compound may have potential therapeutic applications in the treatment of sleeping sickness and malaria.

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMOVCPYONOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590479 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143489-45-6 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

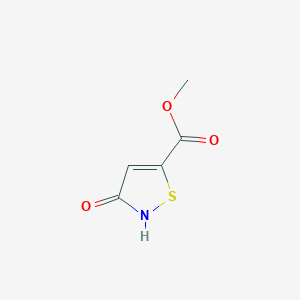

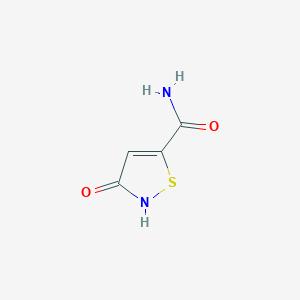

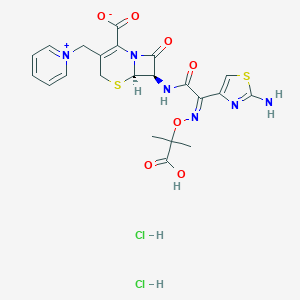

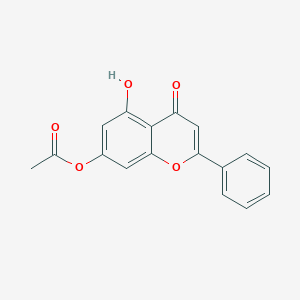

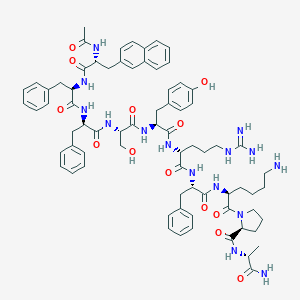

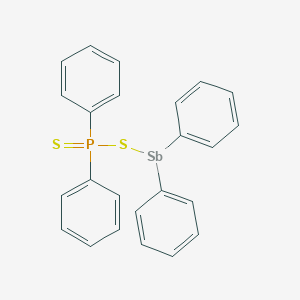

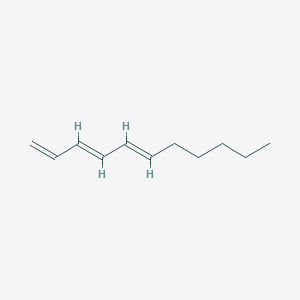

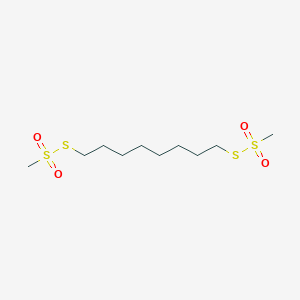

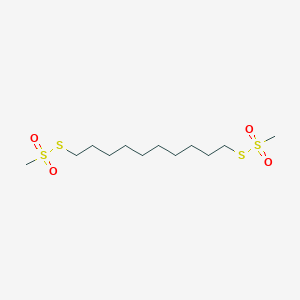

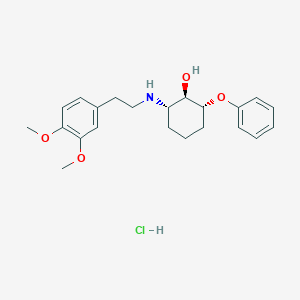

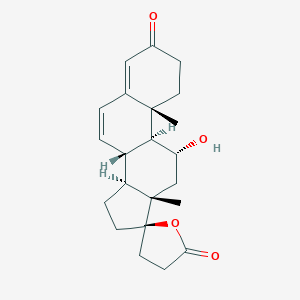

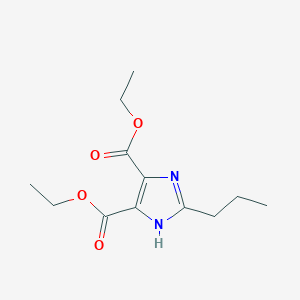

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?

A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with 2-amino-5-hydroxypyrimidine. [] This suggests that 2-amino-5-hydroxypyrimidine could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.